Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Overview
Description
Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2-methylquinoline-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 6-chloro-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups .
Scientific Research Applications
Ethyl 6-chloro-2-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 4-chloroquinoline-3-carboxylate
- Ethyl 6-bromo-2-methylquinoline-3-carboxylate
Uniqueness
Ethyl 6-chloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of the chlorine atom at the 6-position and the methyl group at the 2-position confer distinct chemical and biological properties compared to other quinoline derivatives .
Biological Activity
Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_12H_10ClN_O_2 and a molecular weight of approximately 249.69 g/mol. Its structure features a quinoline backbone with a chloro substituent at the 6-position and an ethyl ester at the 3-position, which is crucial for its biological activity.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
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Antimicrobial Activity :
- This compound has demonstrated moderate antibacterial effects against various strains, including Bacillus subtilis and Vibrio cholerae . The compound's derivatives have been particularly noted for their potential as antibacterial agents.
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Anticancer Properties :
- Compounds with similar quinoline structures have been investigated for anticancer properties, suggesting that this compound may also possess therapeutic potential in cancer treatment .
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Anti-inflammatory Effects :
- Research indicates that quinoline derivatives can modulate inflammatory pathways, implying that this compound may exhibit anti-inflammatory activity .
The biological activity of this compound is thought to involve its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may bind to certain enzymes or receptors, altering cellular processes and leading to its observed antimicrobial and anti-inflammatory effects .
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Friedlander Reaction : This method involves the condensation of an appropriate amine with a carbonyl compound under acidic conditions .
- Microwave-Assisted Synthesis : Recent advancements have utilized microwave irradiation to enhance reaction yields and reduce synthesis time significantly .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate | Similar structure with fluorine instead of chlorine | Potentially different biological activity due to fluorine substitution |
Mthis compound | Methyl group instead of ethyl at the carboxylic position | May exhibit different solubility and reactivity properties |
Ethyl 7-chloroquinoline-3-carboxylate | Chlorine at the 7-position instead of the 6-position | May have altered pharmacological profiles compared to ethyl 6-chloro derivative |
The distinct substitution pattern of this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives, including this compound. For instance:
- Antimicrobial Study : A study assessed the in vitro antibacterial activity of synthesized quinoline derivatives, including this compound, against pathogenic bacteria. The results indicated moderate effectiveness against Bacillus subtilis and Vibrio cholerae .
- Anti-inflammatory Evaluation : Another investigation examined the anti-inflammatory effects of various quinoline derivatives, suggesting that this compound could potentially inhibit inflammatory mediators .
Properties
IUPAC Name |
ethyl 6-chloro-2-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZFZNSEHULNFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461315 | |
Record name | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114858-39-8 | |
Record name | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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